molecular formula C8H16N2O B1491134 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine CAS No. 2098123-14-7

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine

Cat. No.: B1491134
CAS No.: 2098123-14-7
M. Wt: 156.23 g/mol
InChI Key: HLEQLPPCDXZKPB-UHFFFAOYSA-N
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Description

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine is a bicyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes an ethoxy group and an amine group. The bicyclic structure imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and other applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic amine structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the reduction process and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can be achieved using strong reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the ethoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine has several applications in scientific research:

Comparison with Similar Compounds

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine can be compared to other bicyclic amines and bioisosteres:

    Bicyclo[3.1.1]heptanes: Similar core structure but without the ethoxy and amine groups.

    Pyridines: Aromatic analogs with different electronic properties.

    Bicyclo[2.2.2]octanes: Larger ring system with different spatial arrangement.

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which make it a valuable scaffold in various applications .

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.1.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-11-8-6-3-7(8)5-10(9)4-6/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQLPPCDXZKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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